molecular formula C59H64N2O18 B2483433 ethyl (2R,3S)-2-(4-(cyclopentylamino)phenyl)piperidine-3-carboxylate (2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinate CAS No. 1893415-79-6

ethyl (2R,3S)-2-(4-(cyclopentylamino)phenyl)piperidine-3-carboxylate (2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinate

Cat. No. B2483433
CAS RN: 1893415-79-6
M. Wt: 1089.157
InChI Key: MVWKEZHUNDKBLC-TYHQMYQPSA-N
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Description

Ethyl (2R,3S)-2-(4-(cyclopentylamino)phenyl)piperidine-3-carboxylate (2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinate is a useful research compound. Its molecular formula is C59H64N2O18 and its molecular weight is 1089.157. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Capacity and Radical Scavenging

Compounds with complex structures, such as the one mentioned, might be studied for their antioxidant capacities. For instance, studies on the ABTS/PP decolorization assay have elucidated the pathways of antioxidant capacity in various compounds, highlighting the role of specific reactions, including coupling and oxidation, in determining antioxidant potency (Ilyasov et al., 2020).

Pharmacokinetics and Pharmacodynamics

Compounds with intricate structures are often explored for their pharmacokinetic and pharmacodynamic properties. For example, the pharmacokinetics and pharmacodynamics of Bilastine, an antihistamine, have been extensively reviewed, providing insights into its chemical properties, metabolism, and analytical methods for quantification (Sharma et al., 2021).

Environmental Impact of Synthetic Compounds

The environmental fate and behavior of novel synthetic compounds, including potential pollutants, are critical areas of research. Studies on novel brominated flame retardants have reviewed their occurrence in indoor air, dust, consumer goods, and food, highlighting the need for further research on their environmental impact and toxicity (Zuiderveen et al., 2020).

Synthesis and Evaluation of Ligands for Receptors

Research into the synthesis and evaluation of ligands for various receptors is another potential application. Studies have explored the contributions of pharmacophoric groups to the potency and selectivity of synthesized agents at D2-like receptors, which could inform the development of therapeutic agents (Sikazwe et al., 2009).

Catalytic Non-Enzymatic Kinetic Resolution

The field of catalytic non-enzymatic kinetic resolution offers insights into asymmetric synthesis and the resolution of racemates, highlighting the development of chiral catalysts for asymmetric reactions (Pellissier, 2011).

properties

IUPAC Name

(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H18O8.C19H28N2O2/c2*1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-2-23-19(22)17-8-5-13-20-18(17)14-9-11-16(12-10-14)21-15-6-3-4-7-15/h2*3-10,15-16H,1-2H3,(H,21,22)(H,23,24);9-12,15,17-18,20-21H,2-8,13H2,1H3/t2*15-,16-;17-,18-/m110/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWKEZHUNDKBLC-TYHQMYQPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCNC1C2=CC=C(C=C2)NC3CCCC3.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCN[C@H]1C2=CC=C(C=C2)NC3CCCC3.CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H64N2O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1089.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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